2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
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Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring could participate in various reactions, such as nucleophilic substitution or electrophilic aromatic substitution . The amide group could also undergo reactions, such as hydrolysis or reduction .Scientific Research Applications
Heterocyclic Synthesis
Thiourea derivatives, closely related to the compound of interest, have been utilized as precursors in the synthesis of various heterocyclic compounds through cascade reactions. These reactions, which occur in one-pot settings with excellent atom economy, lead to the formation of 2-iminothiazoles, thioparabanic acids, and other heterocycles like imidazo[1,2-c]pyrimidines. Such processes underscore the significance of thiourea derivatives in constructing complex heterocyclic frameworks, pivotal in pharmaceutical development and materials science (J. Schmeyers & G. Kaupp, 2002).
Synthesis of Diverse Chemical Libraries
The flexibility of related ketonic Mannich bases, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in engaging in various alkylation and ring closure reactions highlights the potential of the compound to serve as a foundational material for the generation of structurally diverse chemical libraries. These libraries can be instrumental in drug discovery and the development of new materials, showcasing the compound's utility in expanding the boundaries of chemical space (G. Roman, 2013).
Anticancer Activity
Compounds structurally akin to the one have been synthesized and tested for their anticancer activities, indicating the potential application of such molecules in therapeutic contexts. Specifically, derivatives synthesized from related compounds have shown notable activity against melanoma-type cell lines, suggesting a promising avenue for the development of new anticancer agents (M. Duran & Ş. Demirayak, 2012).
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-14-7-15(2)9-17(8-14)24-20(28)13-29-21-22-10-18(12-26)25(21)11-19(27)23-16-5-3-4-6-16/h7-10,16,26H,3-6,11-13H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSGITQAKWPXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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